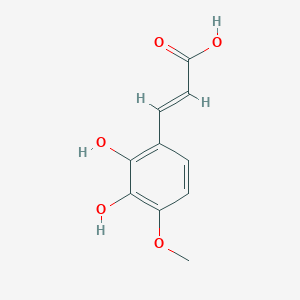

2,3-Dihydroxy-4-methoxycinnamic acid

描述

Overview of Phenylpropanoids and Hydroxycinnamic Acids in Natural Product Chemistry

Phenylpropanoids are a large class of plant secondary metabolites derived from the amino acid phenylalanine. nih.gov They are synthesized via the shikimate pathway, a fundamental metabolic route in plants and microorganisms. nih.gov This pathway produces a variety of aromatic compounds, including the precursors to cinnamic acids. nih.gov

Hydroxycinnamic acids (HCAs) are a major subgroup of phenylpropanoids and are ubiquitous in the plant kingdom, found in fruits, vegetables, grains, and beverages like coffee and wine. nih.govnih.gov They possess a C6-C3 carbon skeleton, consisting of a phenyl ring and a three-carbon side chain. nih.gov Common examples of HCAs include p-coumaric acid, caffeic acid, ferulic acid, and sinapic acid. nih.govnih.gov These compounds rarely exist in their free form in nature and are often found as esters or amides. nih.gov

Classification and Structural Features of Cinnamic Acid Derivatives, Emphasizing Dihydroxylated and Methoxylated Analogs

Cinnamic acid derivatives can be broadly classified based on the number and position of hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups on the phenyl ring. These substitutions significantly influence the molecule's properties. nih.gov

Hydroxylated Derivatives: The addition of hydroxyl groups increases the polarity and antioxidant potential of the molecule.

Methoxylated Derivatives: The presence of methoxy groups, which are less polar than hydroxyl groups, can affect the lipophilicity and metabolic stability of the compound. nih.gov

Dihydroxylated and methoxylated analogs are of particular interest due to their prevalence in nature and their diverse biological activities. The specific positioning of these functional groups on the aromatic ring is critical in determining their chemical reactivity and biological function. For instance, the well-known ferulic acid is 4-hydroxy-3-methoxycinnamic acid, while caffeic acid is 3,4-dihydroxycinnamic acid. jocpr.comottokemi.com

Below is an interactive data table summarizing the structural features of common cinnamic acid derivatives:

Table 1: Structural Features of Common Cinnamic Acid Derivatives| Compound Name | Base Structure | Substituents on Phenyl Ring |

|---|---|---|

| Cinnamic Acid | Phenylpropanoic Acid | None |

| p-Coumaric Acid | Phenylpropanoic Acid | 4-hydroxy |

| Caffeic Acid | Phenylpropanoic Acid | 3,4-dihydroxy |

| Ferulic Acid | Phenylpropanoic Acid | 4-hydroxy, 3-methoxy |

| Sinapic Acid | Phenylpropanoic Acid | 4-hydroxy, 3,5-dimethoxy |

| 2,3-Dihydroxy-4-methoxycinnamic acid | Phenylpropanoic Acid | 2,3-dihydroxy, 4-methoxy |

Significance of the Hydroxylation and Methoxylation Patterns at Specific Positions in Phenolic Acids

The specific arrangement of hydroxyl and methoxy groups on the phenyl ring of phenolic acids is a key determinant of their chemical and biological properties. nih.gov This substitution pattern influences several critical aspects of the molecule's function:

Antioxidant Activity: The number and position of hydroxyl groups are directly related to the antioxidant capacity of phenolic acids. nih.gov The ability to donate a hydrogen atom from a hydroxyl group to a free radical is a primary mechanism of their antioxidant action. nih.gov The resulting phenoxyl radical is stabilized by resonance, and the degree of stabilization is influenced by the presence and location of other substituents.

Receptor Binding and Enzyme Inhibition: The spatial arrangement of functional groups affects how the molecule interacts with biological targets such as enzymes and cellular receptors. For example, specific hydroxylation and methoxylation patterns can enhance the binding affinity of a compound to the active site of an enzyme, leading to potent inhibition.

Bioavailability and Metabolism: The polarity and lipophilicity, governed by the hydroxyl and methoxy groups, impact the absorption, distribution, metabolism, and excretion (ADME) profile of the compound in biological systems. nih.gov

Current Research Landscape and Scholarly Interest in Novel Cinnamic Acid Structures, Including this compound

The scientific community continues to show significant interest in the discovery and synthesis of novel cinnamic acid derivatives. nih.govrsc.org Research efforts are driven by the potential of these compounds in various applications, including pharmaceuticals and nutraceuticals. The synthesis of new analogs allows for the exploration of structure-activity relationships, aiming to develop compounds with enhanced efficacy and specificity. nih.gov

Within this landscape, this compound has emerged as a compound of interest. Its unique substitution pattern, differing from more common naturally occurring hydroxycinnamic acids, suggests the potential for novel biological activities. Ongoing research is focused on elucidating its properties and comparing them to its better-known isomers.

Below is an interactive data table detailing research findings on various cinnamic acid derivatives:

Table 2: Research Findings on Cinnamic Acid Derivatives| Compound | Research Focus | Key Findings |

|---|---|---|

| Caffeic Acid | Antioxidant, Anti-inflammatory | Potent free radical scavenger. jocpr.com |

| Ferulic Acid | Neuroprotective, Antioxidant | Protects against oxidative stress-induced cell damage. nih.gov |

| Sinapic Acid | Antioxidant, Anti-inflammatory | Can dimerize with itself and ferulic acid in plant cell walls. wikipedia.org |

| p-Methoxycinnamic acid (p-MCA) | Antidiabetic, Anticancer, Neuroprotective | A well-studied methoxy derivative of cinnamic acid. nih.gov |

| 3,4-dimethoxycinnamic acid (3,4-DMCA) | Neuroprotective | Reduces the formation of prion protein oligomers. nih.gov |

Structure

3D Structure

属性

分子式 |

C10H10O5 |

|---|---|

分子量 |

210.18 g/mol |

IUPAC 名称 |

(E)-3-(2,3-dihydroxy-4-methoxyphenyl)prop-2-enoic acid |

InChI |

InChI=1S/C10H10O5/c1-15-7-4-2-6(3-5-8(11)12)9(13)10(7)14/h2-5,13-14H,1H3,(H,11,12)/b5-3+ |

InChI 键 |

KIMOBZSCLGZNAU-HWKANZROSA-N |

手性 SMILES |

COC1=C(C(=C(C=C1)/C=C/C(=O)O)O)O |

规范 SMILES |

COC1=C(C(=C(C=C1)C=CC(=O)O)O)O |

产品来源 |

United States |

Biosynthesis and Metabolic Pathways Involving 2,3 Dihydroxy 4 Methoxycinnamic Acid

General Phenylpropanoid Pathway in Plants and its Relevance to Cinnamic Acid Formation

The phenylpropanoid pathway is responsible for synthesizing essential molecules like lignin (B12514952), flavonoids, and hydroxycinnamic acids. taylorandfrancis.com It begins with the amino acid phenylalanine, which is derived from the shikimate pathway. taylorandfrancis.comwikipedia.org The pathway's name originates from the C6-C3 carbon skeleton of its intermediates, comprising a six-carbon phenyl ring and a three-carbon propene tail. wikipedia.org This metabolic route is a major sink for photosynthetically fixed carbon, with estimates suggesting that as much as 30% of a plant's fixed carbon can flow through it. researchgate.net

The shikimate pathway is the foundational metabolic route for the biosynthesis of aromatic amino acids—L-phenylalanine, L-tyrosine, and L-tryptophan—in plants and microorganisms. nih.govoup.com This pathway is absent in animals, making these amino acids essential components of their diets. nih.govoup.com The pathway converts simple carbohydrate precursors, phosphoenolpyruvate (B93156) and erythrose-4-phosphate, into chorismate through a series of seven enzymatic steps. researchgate.netannualreviews.org Chorismate stands as a critical branch-point metabolite, serving as the direct precursor for the synthesis of all three aromatic amino acids and other important compounds. researchgate.netnih.gov L-phenylalanine, the primary entry point into the phenylpropanoid pathway, is thus a direct product of the shikimate pathway. taylorandfrancis.comtaylorandfrancis.com

The entry into the phenylpropanoid pathway is catalyzed by the enzyme Phenylalanine Ammonia-Lyase (PAL) . taylorandfrancis.comnih.gov PAL performs a non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid, which is the parent molecule for the entire class of phenylpropanoids. taylorandfrancis.comwikipedia.org

Following the formation of cinnamic acid, a series of modification reactions, primarily hydroxylations and methylations, create a diverse array of derivatives. wikipedia.org A key enzyme in this process is Cinnamate 4-hydroxylase (C4H) , a cytochrome P450 monooxygenase (CYP73A), which hydroxylates cinnamic acid at the para-position (C4) to yield p-coumaric acid (4-hydroxycinnamic acid). nih.govfrontiersin.orgnih.gov This step is crucial as p-coumaric acid is a central branch-point intermediate for numerous downstream products, including flavonoids, monolignols, and other hydroxycinnamic acids. wikipedia.orgfrontiersin.org Subsequent hydroxylations and methylations on the aromatic ring of p-coumaric acid and its derivatives lead to compounds like caffeic acid, ferulic acid, and sinapic acid. wikipedia.org

| Enzyme | Abbreviation | Substrate(s) | Product(s) | Pathway Step |

| Phenylalanine Ammonia-Lyase | PAL | L-Phenylalanine | trans-Cinnamic acid, Ammonia | Entry step into the phenylpropanoid pathway. taylorandfrancis.comnih.gov |

| Cinnamate 4-hydroxylase | C4H | Cinnamic acid | p-Coumaric acid (4-hydroxycinnamic acid) | First hydroxylation, forming a key intermediate. nih.govnih.gov |

| 4-Coumarate-CoA ligase | 4CL | p-Coumaric acid | 4-Coumaroyl-CoA | Activates the carboxylic acid for further reactions (e.g., flavonoid synthesis). wikipedia.org |

Specific Hydroxylation and Methylation Events in Cinnamic Acid Biosynthesis Pathways

The specific structure of 2,3-Dihydroxy-4-methoxycinnamic acid, with hydroxyl groups at the C2 and C3 positions and a methoxy (B1213986) group at the C4 position, points to a series of highly specific enzymatic reactions downstream of the core phenylpropanoid pathway. Starting from a likely precursor such as p-coumaric acid, the formation would require two additional hydroxylation events and one methylation event. The methylation of the 4-hydroxy group would precede or follow hydroxylations at the C2 and C3 positions, catalyzed by distinct classes of enzymes.

O-methyltransferases (OMTs) are a large family of enzymes that catalyze the transfer of a methyl group from the donor molecule S-adenosyl-L-methionine (SAM) to a hydroxyl group on a substrate, such as a phenolic compound. mdpi.comnih.gov This methylation reaction is crucial for the biosynthesis of a vast number of natural products, including lignin precursors, flavonoids, and alkaloids. mdpi.comgoogle.com By adding a methyl group, OMTs increase the lipophilicity of molecules and can alter their biological activity and stability. mdpi.com

Plant OMTs are broadly classified into two types based on their characteristics:

Class I (Caffeoyl-CoA OMTs - CCoAOMTs): These enzymes are cation-dependent and are primarily involved in lignin biosynthesis. mdpi.comnih.gov

Class II (Caffeic acid OMTs - COMTs): These enzymes are cation-independent and are mainly involved in the biosynthesis of phenylpropanoids and flavonoids. mdpi.commaxapress.com

The formation of the 4-methoxy group in this compound would be catalyzed by a position-specific OMT. For instance, an enzyme with 4-O-methyltransferase activity would act on a precursor like 2,3,4-trihydroxycinnamic acid to yield the final product. Alternatively, an OMT could act on p-coumaric acid to form 4-methoxycinnamic acid, which would then undergo subsequent hydroxylations. hmdb.ca Caffeic acid O-methyltransferase (COMT), for example, is known to methylate caffeic acid to produce ferulic acid. wikipedia.org

| OMT Class | Common Name | Cation Dependence | Typical Substrates | Primary Metabolic Role |

| Class I | Caffeoyl-CoA OMT (CCoAOMT) | Yes (Mg²⁺) | Caffeoyl-CoA | Lignin biosynthesis. mdpi.commaxapress.com |

| Class II | Caffeic acid OMT (COMT) | No | Caffeic acid, 5-hydroxyferulic acid, other flavonoids | Phenylpropanoid and flavonoid biosynthesis. mdpi.commaxapress.com |

Enzymatic Transformations and Conversions of Related Cinnamic Acid Derivatives

The metabolism of cinnamic acids is a dynamic process involving a variety of enzymatic transformations. These reactions can modify, degrade, or convert cinnamic acid derivatives into other biologically important molecules.

Cytochrome P450 monooxygenases (CYPs or P450s) are a vast superfamily of heme-containing enzymes that catalyze a wide range of oxidative reactions, including hydroxylation and demethylation. nih.goveltislab.com In plant phenylpropanoid metabolism, P450s are essential for the hydroxylation of the aromatic ring, such as the C4H-catalyzed conversion of cinnamic acid to p-coumaric acid. nih.gov

Beyond initial hydroxylation, P450s can also perform O-demethylation, which is the removal of a methyl group from a methoxy substituent. rsc.orgrsc.org For example, the enzyme CYP199A4 from Rhodopseudomonas palustris has been shown to efficiently demethylate 4-methoxycinnamic acid. rsc.orgrsc.org This oxidative demethylation reaction converts a methoxy group into a hydroxyl group. Such reactions demonstrate the metabolic plasticity surrounding cinnamic acid derivatives, where the methoxy group can be both added by OMTs and removed by P450s. P450 enzymes are also capable of hydroxylating various positions on the aromatic ring and alkyl side chains of benzoic and cinnamic acid derivatives, further contributing to the chemical diversity of these compounds. rsc.orgnih.gov

Glycosylation and Esterification in Biosynthesis

Glycosylation and esterification are significant modification processes in the biosynthesis of phenolic compounds, including cinnamic acid derivatives. These reactions alter the physicochemical properties of the molecules, such as their solubility, stability, and bioavailability.

Glycosylation is a common reaction in plants where a sugar moiety is attached to the parent molecule. While specific studies detailing the glycosylation of this compound are not prominent in the available literature, the general process for phenolic acids involves the action of glycosyltransferase enzymes. In the context of dietary phenolics, gut bacteria are known to hydrolyze glycosides, a process called de-glycosylation, to release the aglycone form which can then be further metabolized. nih.gov For example, malvidin-3-glucoside is deglycosylated by gut microbiota to form various acids. nih.gov

Table 1: Examples of Esterification Reactions of Cinnamic Acid Derivatives This table is interactive. You can sort and filter the data.

| Cinnamic Acid Derivative | Reactant | Catalyst | Product | Reference |

|---|---|---|---|---|

| trans-Cinnamic Acid | Various Alcohols (Ethanol, Propanol, etc.) | Sulfuric Acid | Cinnamate Esters | sapub.org |

| p-Coumaric Acid | Isopropyl Alcohol | - | Isopropyl 4-hydroxycinnamate | tandfonline.com |

| p-Coumaric Acid | Butyl Alcohol | - | Butyl 4-hydroxycinnamate | tandfonline.com |

| Ferulic Acid | Various Alcohols | - | Ferulate Esters | tandfonline.com |

| p-Coumaric Acid | Ethanol | Sulfuric Acid | Ethyl p-coumarate | researchgate.net |

| Ferulic Acid | Ethanol | Sulfuric Acid | Ethyl ferulate | researchgate.net |

| 4-Methoxycinnamic acid | Glycerol | p-toluenesulfonic acid | 4-methoxy cinnamoyl glycerol | researchgate.net |

Microbial Metabolism of Cinnamic Acid Derivatives

The microbial metabolism of aromatic compounds, including cinnamic acid and its derivatives, is a crucial process in biogeochemical cycles and xenobiotic degradation. cdnsciencepub.com Microorganisms, particularly bacteria and fungi, possess diverse enzymatic machinery to break down these complex molecules. nih.govcdnsciencepub.com The general strategy involves the hydroxylation of the aromatic ring and subsequent ring cleavage to produce intermediates that can enter central metabolic pathways like the tricarboxylic acid (TCA) cycle. cdnsciencepub.com

Studies on Pseudomonas species have shown that the degradation of cinnamic acid can lead to the formation of hydroxylated intermediates such as o-hydroxyphenylpropionic acid and 2,3-dihydroxyphenylpropionic acid. cdnsciencepub.com Similarly, the metabolism of 3,4,5-trimethoxycinnamic acid by Pseudomonas putida involves the shortening of the side chain followed by oxidative demethylation to yield 3-O-methylgallate, which then undergoes ring fission. nih.gov These pathways highlight the stepwise degradation process that microbes employ to utilize cinnamic acid derivatives as a carbon source.

Gut Microbiota-Mediated Biotransformation Pathways of Dietary Phenolic Acids

The human gut microbiota plays a pivotal role in metabolizing dietary phenolic acids that escape digestion in the upper gastrointestinal tract. nih.gov These biotransformations significantly influence the bioactivity and health effects of the parent compounds. Common reactions carried out by gut bacteria include hydrolysis, reduction, de-carboxylation, demethylation, and dehydroxylation. nih.gov

For instance, 4-hydroxy-3-methoxycinnamic acid (ferulic acid), which is structurally related to this compound, is metabolized by gut microbiota into 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA). nih.gov This transformation involves the reduction of the double bond in the cinnamic acid side chain. nih.gov This metabolite has been shown to improve metabolic conditions in diet-induced obese mice. nih.gov Similarly, the microbial metabolite 3,4-dihydroxyphenylpropionic acid has been found to alleviate hepatic ischemia/reperfusion injury. nih.gov These transformations are not random; specific microbial phyla are associated with particular metabolic conversions. For example, a wide variety of microbes from the phylum Bacteroidetes are responsible for converting ferulic acid to HMPA. nih.gov

Table 2: Gut Microbiota Biotransformation of Selected Phenolic Acids This table is interactive. You can sort and filter the data.

| Original Compound | Key Transformation | Resulting Metabolite(s) | Associated Microbiota (Example) | Reference |

|---|---|---|---|---|

| Malvidin-3-glucoside | De-glycosylation | Syringic acid, Gallic acid | Lactobacillus plantarum, L. casei | nih.gov |

| Theaflavin-3, 3′-digallate (TFDG) | Hydrolysis | Theaflavin (TF), Gallic acid | Fecal microbiota, Lactobacillus plantarum | nih.gov |

| 4-Hydroxy-3-methoxycinnamic acid (Ferulic Acid) | Side-chain reduction | 3-(4-Hydroxy-3-methoxyphenyl)propionic acid (HMPA) | Bacteroidetes phylum | nih.gov |

| Lignans | De-methylation, De-hydroxylation | Enterolactone, Enterodiol | Bacteroides, Clostridium, Eubacterium | nih.gov |

Fungal Metabolism and Transformation of Cinnamic Acid Analogs

Fungi are highly effective in degrading complex aromatic compounds, including cinnamic acid and its derivatives. Their metabolic activity is relevant for both environmental detoxification and biotechnological applications. escholarship.org Fungal metabolism can involve hydroxylation, methylation, and side-chain modifications. researchgate.net

For example, fungi from the genus Fusarium can convert exogenous trans-cinnamic acid into other phenolic acids like caffeic acid and ferulic acid. mdpi.com This indicates the presence of hydroxylase and methyltransferase activities. Some cinnamic acid derivatives exhibit antifungal properties by targeting specific fungal enzymes. For instance, certain derivatives inhibit CYP53A15, a cytochrome P450 enzyme from Cochliobolus lunatus that is involved in detoxifying benzoate, a key intermediate in fungal aromatic compound metabolism. researchgate.net 4-Methoxycinnamic acid has been shown to exert antifungal effects against Aspergillus fumigatus by inhibiting cell wall synthesis and altering cell membrane permeability. nih.gov The metabolism of cinnamic acid by a Pseudomonas species has been observed to yield 2,3-dihydroxyphenylpropionic acid, a compound structurally similar to the subject of this article. cdnsciencepub.com

Table 3: Fungal Transformation of Cinnamic Acid and Its Analogs This table is interactive. You can sort and filter the data.

| Fungus/Bacterium | Substrate | Key Transformation | Product(s) | Reference |

|---|---|---|---|---|

| Pseudomonas sp. | Cinnamic acid | Hydroxylation, Side-chain reduction | 2,3-Dihydroxyphenylpropionic acid | cdnsciencepub.com |

| Fusarium culmorum, F. graminearum | trans-Cinnamic acid | Hydroxylation, Methylation | Caffeic acid, Ferulic acid | mdpi.com |

| Cochliobolus lunatus, Aspergillus niger | Benzoate (metabolism intermediate) | Detoxification (inhibited by cinnamic acid derivatives) | - | researchgate.net |

| Aspergillus fumigatus | 4-Methoxycinnamic acid | Inhibition of cell wall/membrane synthesis | - | nih.gov |

| Trametes versicolor, Gelatoporia subvermispora | 4-Hydroxybenzoic acid | Oxidative decarboxylation | Hydroquinone | escholarship.org |

Chemical Synthesis and Derivatization Strategies for 2,3 Dihydroxy 4 Methoxycinnamic Acid

Established Synthetic Routes for Cinnamic Acid and its Derivatives

Classical organic reactions provide the foundation for the synthesis of cinnamic acids, including the specific substitution pattern found in 2,3-dihydroxy-4-methoxycinnamic acid. These methods, while traditional, are continuously being refined for improved efficiency and sustainability.

The Perkin reaction, discovered by William Henry Perkin in 1868, is a well-established method for synthesizing α,β-unsaturated aromatic acids, commonly known as cinnamic acids. wikipedia.orgbyjus.com The reaction involves the aldol condensation of an aromatic aldehyde with an acid anhydride, in the presence of an alkali salt of the acid which acts as a base catalyst. wikipedia.orgbyjus.comlongdom.org

The general mechanism involves the formation of an enolate from the acid anhydride, which then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. byjus.com A series of subsequent steps including dehydration and hydrolysis ultimately yields the cinnamic acid derivative. byjus.com For the synthesis of a specifically substituted cinnamic acid like this compound, the corresponding substituted benzaldehyde, in this case, 2,3-dihydroxy-4-methoxybenzaldehyde, would be the required starting material.

Variants of the Perkin reaction have been developed to accommodate a range of aromatic aldehydes and acid anhydrides, making it a versatile tool in organic synthesis. longdom.orgiitk.ac.in For example, the reaction can be used to prepare substituted cinnamic acids by using appropriately substituted benzaldehydes. longdom.org

Table 1: Examples of Cinnamic Acid Derivatives Synthesized via the Perkin Reaction

| Aromatic Aldehyde | Acid Anhydride | Product |

| Benzaldehyde | Acetic anhydride | Cinnamic acid wikipedia.org |

| Salicylaldehyde | Acetic anhydride | 2-Hydroxycinnamic acid (leading to coumarin) wikipedia.orgiitk.ac.in |

| 4-Methoxybenzaldehyde | Acetic anhydride | 4-Methoxycinnamic acid iitk.ac.in |

This table illustrates the versatility of the Perkin reaction in generating various cinnamic acid derivatives based on the choice of the starting aromatic aldehyde.

The Knoevenagel condensation is another fundamental carbon-carbon bond-forming reaction utilized for the synthesis of cinnamic acids. This reaction typically involves the condensation of an aromatic aldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst. rsc.orgbepls.com

Traditionally, this reaction has been carried out using pyridine as both a solvent and a base, often with a catalyst like piperidine. rsc.org However, due to the carcinogenic nature of pyridine, greener alternatives are being explored. rsc.org Research has shown that aliphatic tertiary amines, such as triethylamine, can serve as effective surrogates for pyridine, offering comparable yields of cinnamic acids. rsc.org The use of microwave assistance has also been shown to be an efficient method for promoting the Knoevenagel-Doebner reaction for the synthesis of phenolic acids. frontiersin.org

The Doebner modification of the Knoevenagel condensation specifically uses malonic acid as the active methylene component, which, after the initial condensation, undergoes decarboxylation to yield the α,β-unsaturated acid. bepls.com This approach is particularly useful for the synthesis of a wide array of cinnamic acid derivatives from various benzaldehydes.

Chemoenzymatic Synthesis Approaches for Hydroxycinnamic Acids and their Derivatives

Chemoenzymatic synthesis combines the selectivity of enzymatic catalysis with the practicality of chemical reactions to produce complex molecules like hydroxycinnamic acids. This approach offers advantages in terms of milder reaction conditions and higher regioselectivity and stereoselectivity compared to purely chemical methods.

Enzymes such as 4-coumarate:CoA ligase (4CL) and hydroxycinnamoyl-CoA:shikimate hydroxycinnamoyl transferase (HCT) are involved in the biosynthesis of hydroxycinnamic acids in plants and can be harnessed for synthetic purposes. For instance, engineered E. coli has been used to produce various N-hydroxycinnamoyl-anthranilates by expressing genes like Os4CL, which converts hydroxycinnamic acids to their corresponding CoA esters, and a hydroxycinnamoyl transferase (HCBT) that conjugates the HC-CoA with an amine. d-nb.info

Lipases are another class of enzymes widely used in the chemoenzymatic synthesis of hydroxycinnamic acid derivatives, particularly for esterification and transesterification reactions. These enzymes can catalyze the formation of esters of hydroxycinnamic acids with various alcohols, leading to the production of lipophilic derivatives with potentially enhanced biological activities. For example, lipase-catalyzed synthesis has been employed to produce octyl methoxycinnamate, a common UV filter. nih.gov

Regioselective Functionalization and Derivatization of the Aromatic Ring System

The functionalization of the aromatic ring of cinnamic acid derivatives is crucial for tuning their chemical and biological properties. Regioselective reactions allow for the introduction of substituents at specific positions on the benzene ring.

Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic compounds. This technique involves the use of a directing group on the aromatic ring to guide a metalating agent, such as an organolithium or magnesium reagent, to a specific ortho position. Subsequent reaction with an electrophile introduces a new substituent at that position. This approach has been used for the regioselective ortho-magnesiation of various aromatic compounds. rsc.org

Another approach involves the use of pyridyne intermediates for the regioselective difunctionalization of pyridine rings. rsc.org While not directly applicable to a benzene ring, the principles of using highly reactive intermediates for regioselective additions can be conceptually extended to other aromatic systems. Furthermore, combining enzymatic and chemocatalytic reactions offers a sustainable platform for the regioselective functionalization of aromatic substrates in water. nih.gov For example, enzymatic halogenation can introduce a halogen at a specific position on the aromatic ring, which can then be used as a handle for further modifications via cross-coupling reactions. nih.gov

Development of Synthetic Analogs and Ester Derivatives for Research Applications

The synthesis of analogs and ester derivatives of hydroxycinnamic acids is a significant area of research aimed at exploring structure-activity relationships and developing compounds with improved pharmacological properties. researchgate.net

Esterification of the carboxylic acid group is a common derivatization strategy. For instance, esters of p-coumaric acid and caffeic acid have been synthesized by condensation with amino acid esters. nih.gov Similarly, enzymatic synthesis has been utilized to produce long-chain alkyl esters of p-methoxycinnamic acid, which have applications as lipophilic antioxidants. nih.govnih.gov The synthesis of these derivatives often involves standard esterification procedures using reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxybenzotriazole (HOBT). nih.gov

The development of synthetic analogs often involves modifying the substitution pattern on the aromatic ring or altering the structure of the side chain. For example, various dihydroxy-substituted derivatives of caffeic acid phenethyl ester (CAPE) have been synthesized to investigate their biological activities. researchgate.net These synthetic efforts provide valuable insights into the chemical features responsible for the biological effects of hydroxycinnamic acids and pave the way for the design of new therapeutic agents.

Advanced Spectroscopic and Analytical Characterization of 2,3 Dihydroxy 4 Methoxycinnamic Acid

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of a chemical compound. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition, bonding, and functional groups can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of an organic molecule. It provides information on the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR), and their connectivity.

¹H NMR: A ¹H NMR spectrum of 2,3-Dihydroxy-4-methoxycinnamic acid would be expected to show distinct signals for each unique proton in the molecule.

Aromatic Protons: Two signals corresponding to the two protons on the benzene ring would be observed. Their chemical shift and coupling constants would confirm their positions relative to the hydroxyl and methoxy (B1213986) groups.

Vinylic Protons: The two protons on the acrylic acid side chain (–CH=CH–COOH) would appear as doublets, with a characteristic large coupling constant for the trans configuration.

Methoxy Protons: A singlet integrating to three protons would confirm the presence of the –OCH₃ group.

Hydroxyl and Carboxylic Acid Protons: The protons of the two phenolic hydroxyl groups and the carboxylic acid group would appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum would show a signal for each of the 10 unique carbon atoms in the this compound molecule. The chemical shifts would be indicative of the carbon type (aromatic, vinylic, carbonyl, methoxy).

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion of this compound (C₁₀H₁₀O₅), allowing for the unambiguous determination of its elemental formula.

Tandem Mass Spectrometry (LC-MS/MS): When coupled with liquid chromatography (LC), MS/MS allows for the fragmentation of the parent ion. The resulting fragmentation pattern is characteristic of the molecule's structure and can be used for identification and confirmation. For this compound, characteristic fragmentation would likely involve the loss of water (H₂O), carbon monoxide (CO), and the carboxylic acid group (–COOH).

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems, such as cinnamic acid derivatives. The UV-Vis spectrum of this compound would be expected to show absorption maxima characteristic of its substituted cinnamoyl chromophore. The position and intensity of these absorption bands are influenced by the hydroxyl and methoxy substituents on the aromatic ring. The exact absorption maxima for this specific isomer are not widely reported, but related compounds like 3,4-dihydroxycinnamic acid (caffeic acid) and 4-hydroxy-3-methoxycinnamic acid (ferulic acid) exhibit strong absorption in the range of 280-330 nm.

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

The FTIR spectrum of this compound would be expected to display characteristic absorption bands for its functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| O–H (phenolic) | 3500–3200 (broad) | Stretching |

| O–H (carboxylic acid) | 3300–2500 (very broad) | Stretching |

| C–H (aromatic) | 3100–3000 | Stretching |

| C=O (carboxylic acid) | 1725–1700 | Stretching |

| C=C (alkene) | 1650–1600 | Stretching |

| C=C (aromatic) | 1600–1450 | Stretching |

| C–O (methoxy/phenol) | 1260–1000 | Stretching |

Chromatographic Methods for Isolation, Purification, and Quantification

Chromatographic techniques are essential for separating, identifying, and quantifying chemical compounds in a mixture.

HPLC and UHPLC are powerful techniques for the analysis of phenolic compounds like cinnamic acid derivatives. These methods utilize a stationary phase (typically a C18 column) and a mobile phase (often a gradient of acidified water and acetonitrile or methanol) to separate compounds based on their polarity and interaction with the stationary phase.

A validated HPLC or UHPLC method for this compound would involve optimizing parameters such as the column, mobile phase composition, flow rate, and detector wavelength (typically set at the UV absorption maximum). Such a method would be used for:

Isolation and Purification: Separating the compound from a complex mixture, such as a plant extract or a synthetic reaction mixture.

Quantification: Determining the concentration of the compound in a sample by comparing its peak area to that of a known standard.

Method validation would include assessing linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure the reliability of the analytical results.

Solid-Phase Extraction (SPE) for Sample Preparation and Enrichment

Solid-Phase Extraction (SPE) is a widely adopted and effective technique for the sample preparation and enrichment of phenolic compounds like this compound from complex matrices. nih.govacs.org This chromatographic method isolates analytes from solutions by leveraging a solid phase and a liquid phase, which allows for the concentration of the target compound and the removal of interfering substances. nih.govnih.gov The advantages of SPE over traditional liquid-liquid extraction include reduced solvent consumption, shorter preparation times, and higher recovery rates. acs.org

The general protocol for SPE involves a sequence of steps designed to maximize the retention of the analyte of interest while eliminating matrix components. researchgate.netmdpi.com These steps are:

Conditioning: The sorbent is treated with a solvent to wet the stationary phase, ensuring consistent interaction with the sample. researchgate.netmdpi.com

Equilibration: The sorbent is rinsed with a solution that mimics the sample matrix in terms of pH and polarity to maximize analyte retention. researchgate.net

Sample Loading: The sample solution is passed through the SPE cartridge, where the target analyte is adsorbed onto the sorbent. researchgate.netmdpi.com

Washing: Interfering compounds are selectively removed by washing the cartridge with a solvent that does not elute the analyte of interest. researchgate.netmdpi.com

Elution: The desired analyte, such as this compound, is recovered from the sorbent by passing a strong elution solvent through the cartridge. researchgate.netmdpi.com

The choice of sorbent is critical and depends on the physicochemical properties of the analyte and the sample matrix. acs.org For polar phenolic compounds like this compound, reversed-phase polymeric sorbents are commonly employed. nih.gov These sorbents effectively extract phenolic compounds while removing highly polar interferences such as sugars and organic acids. nih.gov

A variety of sorbent materials have been tested and utilized for the extraction of phenolic acids, each with distinct properties and affinities. The selection of an appropriate sorbent is paramount for achieving high recovery and purity of the target analyte.

| Sorbent Type | Description | Common Applications for Phenolic Compounds | Reference |

| Polymeric (e.g., Oasis HLB, Strata-X) | Hydrophilic-Lipophilic Balanced copolymer (e.g., N-vinylpyrrolidone-divinylbenzene). Provides reversed-phase capability with enhanced retention for polar compounds. | Widely used for extracting a broad range of acidic, neutral, and basic compounds from aqueous samples. High recoveries reported for various phenolic acids. | researchgate.netsemanticscholar.org |

| Styrene-Divinylbenzene (SDB) | A non-polar polymeric sorbent. | Effective for the fractionation of polyphenols from matrices like wine. | researchgate.net |

| Chemically Bonded Silica (e.g., C18) | Silica particles chemically modified with octadecylsilane groups. It is a non-polar stationary phase. | Traditionally used for reversed-phase SPE, but may show lower breakthrough volumes for very polar phenolic compounds compared to polymeric sorbents. | acs.orgnih.gov |

| Carbon-Based (e.g., Carbopack B) | Graphitized carbon black. | Shows different selectivity compared to silica-based and polymeric sorbents. | acs.org |

Direct SPE protocols have demonstrated significant advantages over methods like liquid-liquid extraction, showing higher extraction efficiencies for both total and individual phenolic compounds. nih.gov The use of SPE as a clean-up step prior to chromatographic analysis prevents the accumulation of impurities on the analytical column, leading to more reliable and reproducible quantitative results. nih.govsemanticscholar.org

Advanced Ionization Techniques in Mass Spectrometry for Phenolic Compound Analysis

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and identification of phenolic compounds. The choice of ionization technique is critical as it must efficiently convert the neutral analyte molecules into gas-phase ions with minimal fragmentation, a process known as "soft ionization." researchgate.net For a compound like this compound, several advanced soft ionization techniques are commonly coupled with liquid chromatography (LC) or used for direct analysis.

Electrospray Ionization (ESI) is one of the most prevalent soft ionization methods for the analysis of hydroxycinnamic acids and their derivatives. biocrick.comnih.gov In ESI, a high voltage is applied to a liquid passing through a capillary, generating an aerosol of charged droplets. biocrick.com As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase analyte ions. For phenolic compounds, ESI is typically operated in the negative ionization mode, which facilitates the deprotonation of the acidic phenolic hydroxyl groups to form [M-H]⁻ ions. nih.gov This technique is highly sensitive and is well-suited for coupling with reversed-phase HPLC for the analysis of complex mixtures. nih.gov

Atmospheric Pressure Chemical Ionization (APCI) serves as a valuable alternative to ESI, particularly for compounds that are less polar and more thermally stable. nih.govresearchgate.net In APCI, the sample eluting from the LC is vaporized in a heated nebulizer. A corona discharge then ionizes the solvent molecules, which in turn transfer a proton to or from the analyte molecules through gas-phase reactions. researchgate.netnih.gov APCI is known for producing predominantly singly charged ions, which can simplify mass spectra. researchgate.net Its ability to tolerate higher mobile phase flow rates and a wider range of solvents makes it a versatile technique for the analysis of various organic compounds, including phenolic acids. researchgate.netresearchgate.net

Matrix-Assisted Laser Desorption/Ionization (MALDI) is another powerful soft ionization technique, though it is more commonly associated with the analysis of large biomolecules like proteins. acs.orgbiocrick.com In MALDI, the analyte is co-crystallized with a matrix compound that strongly absorbs laser energy. acs.org Pulsed laser irradiation of the crystal desorbs and ionizes the analyte with minimal fragmentation. Interestingly, several cinnamic acid derivatives, such as sinapinic acid, caffeic acid, and α-cyano-4-hydroxycinnamic acid, are themselves widely used as matrices in MALDI due to their strong UV absorption. acs.orgacs.org This suggests the inherent suitability of this class of compounds for the MALDI process. While less common for small molecule quantification than LC-ESI-MS, MALDI imaging can be a powerful tool for visualizing the spatial distribution of compounds like this compound in tissue sections.

| Ionization Technique | Principle | Primary Ion(s) Formed | Key Advantages for Phenolic Compound Analysis | Reference |

| Electrospray Ionization (ESI) | Formation of ions from an aerosol of charged droplets created by high voltage. | [M-H]⁻ (negative mode), [M+H]⁺ (positive mode) | High sensitivity, excellent for polar and thermally labile compounds, easily coupled with LC. | biocrick.comnih.gov |

| Atmospheric Pressure Chemical Ionization (APCI) | Gas-phase ion-molecule reactions initiated by a corona discharge on a vaporized sample. | [M-H]⁻, [M+H]⁺ | Suitable for less polar and thermally stable compounds, accommodates higher LC flow rates, produces simple spectra with singly charged ions. | nih.govresearchgate.net |

| Matrix-Assisted Laser Desorption/Ionization (MALDI) | Laser-induced desorption and ionization of analyte co-crystallized with an energy-absorbing matrix. | [M+H]⁺, [M-H]⁻, [M+Na]⁺ | High sensitivity, tolerance to salts, suitable for imaging mass spectrometry. Cinnamic acid derivatives are often used as matrices. | acs.orgacs.orgacs.org |

Development of Quantitative Determination Methodologies in Complex Biological and Natural Matrices

The accurate quantification of this compound in complex matrices such as plasma, urine, tissues, and plant extracts is essential for pharmacokinetic, bioavailability, and food composition studies. nih.gov The development of robust and validated analytical methods is paramount for obtaining reliable data. High-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry (UPLC-MS) is the state-of-the-art technique for this purpose. acs.orgnih.gov

A critical first step in method development is sample preparation, which must be tailored to the specific matrix. For biological fluids like plasma or serum, protein precipitation is often required to remove high-molecular-weight interferences. In many cases, phenolic acids exist as conjugates (e.g., glucuronides and sulfates) after metabolic processes. Therefore, an enzymatic hydrolysis step using enzymes like β-glucuronidase and sulfatase is often incorporated to release the parent aglycone before extraction. This is followed by an extraction and clean-up step, frequently using the Solid-Phase Extraction (SPE) techniques described previously. acs.org

Method validation is a mandatory requirement to ensure the reliability of the quantitative data. According to international guidelines, validation involves the assessment of several key parameters: acs.orgnih.gov

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by analyzing a series of standards and assessing the coefficient of determination (R²) of the calibration curve. researchgate.netacs.org

Accuracy: The closeness of the measured value to the true value. It is often determined by spike-recovery experiments, where known amounts of the analyte are added to a blank matrix and the percentage recovered is calculated. researchgate.netnih.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: intra-day (repeatability) and inter-day (intermediate precision). researchgate.netnih.gov

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. acs.orgnih.gov

Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. acs.orgnih.gov

Selectivity/Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. nih.gov

Matrix Effect: The alteration of ionization efficiency by the presence of co-eluting compounds from the sample matrix. It is a significant consideration in ESI-MS and must be evaluated to ensure that it does not compromise the accuracy of quantification.

Validated UPLC-MS methods for phenolic acids in biological matrices have reported high sensitivity, with LOQs often in the low ng/mL range, and good recoveries, typically between 80% and 120%. acs.orgnih.gov The application of these validated methods provides crucial data for understanding the fate of this compound and other phenolic compounds in biological systems and their content in natural products. nih.govnih.gov

| Validation Parameter | Description | Typical Acceptance Criteria | Reference |

| Linearity | Proportionality of the analytical signal to the analyte concentration. | Coefficient of determination (R²) > 0.99 | researchgate.net |

| Accuracy | Closeness of measured value to the true value, often assessed by recovery (%). | 80-120% recovery | researchgate.netnih.gov |

| Precision | Agreement between repeated measurements, expressed as Relative Standard Deviation (RSD). | RSD < 15% (20% at LOQ) | researchgate.netnih.gov |

| Limit of Quantification (LOQ) | Lowest concentration quantifiable with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 10, or determined by precision at low concentrations. | acs.orgnih.gov |

| Matrix Effect | Ion suppression or enhancement due to co-eluting matrix components. | Assessed to ensure it does not affect accuracy; often corrected with an internal standard. |

Mechanistic Investigations of Biological Activities of 2,3 Dihydroxy 4 Methoxycinnamic Acid

Antioxidant Mechanisms and Free Radical Scavenging Activity

Hydroxycinnamic acids are recognized for their potent antioxidant properties, which are largely attributed to their chemical structure, specifically the phenolic hydroxyl groups and the conjugated side chain. These features enable them to act as effective radical scavengers and chain-breaking antioxidants.

Inhibition of Reactive Oxygen Species (ROS) Formation

While direct studies on 2,3-Dihydroxy-4-methoxycinnamic acid are not available, related hydroxycinnamic acids are known to inhibit the formation of reactive oxygen species (ROS). This is often achieved by influencing cellular processes that generate ROS or by interacting with enzymes responsible for their production.

Neutralization of Free Radicals and Formation of Stable Phenoxy Radicals

The primary antioxidant mechanism for phenolic compounds involves the donation of a hydrogen atom from a hydroxyl group to a free radical, thereby neutralizing it. This process results in the formation of a phenoxy radical. The stability of this newly formed radical is critical to the antioxidant capacity of the compound. For dihydroxy-substituted cinnamic acids, the resulting phenoxy radical is often stabilized by resonance, delocalizing the unpaired electron across the aromatic ring and the propenoic acid side chain. The presence of two hydroxyl groups, as in the catechol (1,2-dihydroxybenzene) structure, generally enhances this stabilizing effect.

Metal Chelating Properties in Oxidative Stress Mitigation

Transition metal ions, such as iron (Fe²⁺) and copper (Cu²⁺), can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction. Compounds with ortho-dihydroxy (catechol) functionalities are known to be effective metal chelators. By binding to these metal ions, they can prevent them from participating in redox cycling and ROS generation, thus contributing to the mitigation of oxidative stress. Structurally similar compounds with 3,4-dihydroxybenzoic acid moieties have demonstrated the ability to form stable complexes with iron and copper ions.

Anti-inflammatory Pathways and Modulation of Inflammatory Mediators

The anti-inflammatory effects of phenolic compounds are often linked to their ability to modulate key signaling pathways and enzymes involved in the inflammatory response.

Inhibition of Pro-inflammatory Cytokine Production (e.g., IL-1β, TNF-α, IL-6)

Pro-inflammatory cytokines such as interleukin-1β (IL-1β), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) are central mediators of inflammation. Studies on various hydroxycinnamic acid derivatives have shown that they can suppress the expression and production of these cytokines in inflammatory models. For instance, compounds like p-methoxycinnamic acid and 3,4,5-trihydroxycinnamic acid have been reported to reduce the levels of TNF-α and IL-6 in response to inflammatory stimuli. This inhibition is often mediated through the modulation of transcription factors like NF-κB, which is a key regulator of pro-inflammatory gene expression.

Modulation of Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways

The cyclooxygenase (COX) and lipoxygenase (LOX) enzymes are crucial for the synthesis of prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators derived from arachidonic acid. Many anti-inflammatory drugs target these pathways. Research on related compounds, such as isoferulic acid (3-hydroxy-4-methoxycinnamic acid) and other cinnamic acid derivatives, has demonstrated inhibitory effects on COX-2 expression. Similarly, derivatives of cinnamic acid have shown moderate inhibitory activity against soybean lipoxygenase, suggesting a potential to modulate the LOX pathway. The simultaneous inhibition of both COX and LOX pathways is a desirable trait for anti-inflammatory agents as it can offer broader efficacy with potentially fewer side effects.

Influence on Nuclear Factor-kappa B (NF-κB) Signaling

The direct influence of this compound on the Nuclear Factor-kappa B (NF-κB) signaling pathway is not well-established in the existing literature. However, studies on other hydroxylated and methoxylated cinnamic acid derivatives suggest potential anti-inflammatory activity through modulation of this pathway. For instance, 3,4,5-Trihydroxycinnamic Acid has been shown to repress NF-κB signaling. biomolther.org Similarly, a related compound, 3,5-dihydroxy-4-methoxybenzyl alcohol, has been found to suppress NF-κB signaling-enhanced processes in mouse macrophages. researchgate.net The NF-κB pathway is a critical regulator of inflammatory responses, and its inhibition is a key mechanism for many anti-inflammatory compounds. nih.gov Typically, this involves preventing the degradation of the inhibitory protein IκBα, which in turn blocks the translocation of the NF-κB dimer into the nucleus to activate pro-inflammatory gene expression. nih.gov Without specific studies on this compound, its effect on this pathway remains speculative.

Antimicrobial and Antifungal Action Mechanisms

The antimicrobial and antifungal properties of various cinnamic acid derivatives are widely recognized, though specific data for this compound is scarce. nih.gov

Inhibition of Fungal Cell Wall Synthesis and Disruption of Cell Membrane Permeability

Research on related compounds provides insight into potential antifungal mechanisms. For example, 4-Methoxycinnamic acid (MCA) has been demonstrated to exert its antifungal effects by inhibiting the synthesis of the fungal cell wall and altering the permeability of the fungal cell membrane. researchgate.netnih.gov The fungal cell wall, a structure absent in human cells, is a prime target for antifungal agents. frontiersin.org Its primary components, including β-glucans and chitin, are synthesized by specific enzymes that can be inhibited by antifungal compounds. frontiersin.org Disruption of the cell wall's integrity or the underlying cell membrane leads to leakage of cellular contents and ultimately, fungal cell death. researchgate.netnih.gov Some cinnamic acid derivatives have also been found to inhibit benzoate 4-hydroxylase (CYP53), an enzyme unique to fungi involved in detoxification, which represents another potential antifungal mechanism. nih.govresearchgate.net

Selective Growth Inhibition of Specific Bacterial Strains

The antibacterial activity of cinnamic acids often involves the disruption of bacterial cell membranes. mdpi.com Their hydrophobic nature allows them to interfere with the lipid bilayer, increasing membrane permeability and causing the leakage of essential intracellular components, which leads to bacterial death. mdpi.com For example, p-methoxycinnamic acid has shown antibacterial effects. researchgate.net Studies on compounds like p-coumaric acid, ferulic acid, and p-methoxycinnamic acid have demonstrated their ability to inhibit biofilm formation, a key virulence factor in many pathogenic bacteria. mdpi.com However, the selective activity of this compound against specific bacterial strains has not been detailed in the available research.

Other Investigated Biological Activities (e.g., Antiglycation, Enzyme Inhibition)

Tyrosinase Inhibition Mechanisms

The inhibition of tyrosinase, a key enzyme in melanin synthesis, is a common feature of many phenolic compounds. A structural isomer, 3-hydroxy-4-methoxycinnamic acid (isoferulic acid), has been studied for its tyrosinase inhibitory effects. researchgate.net This compound was found to be an efficient inhibitor of both the monophenolase and diphenolase activities of tyrosinase. researchgate.net The inhibition was determined to be reversible and competitive. researchgate.net Competitive inhibitors typically bind to the active site of the enzyme, preventing the substrate from binding. nih.gov The presence of hydroxyl groups on the aromatic ring is often crucial for this activity, as they can chelate the copper ions in the tyrosinase active site. nih.gov

The inhibitory kinetics for 3-hydroxy-4-methoxycinnamic acid against tyrosinase are detailed in the table below.

| Parameter | Value | Enzyme Activity |

| IC₅₀ | 0.13 mmol/L | Monophenolase |

| IC₅₀ | 0.39 mmol/L | Diphenolase |

| Inhibition Constant (Kᵢ) | 0.11 mmol/L | Diphenolase |

| Inhibition Type | Competitive | Diphenolase |

| Data derived from studies on 3-hydroxy-4-methoxycinnamic acid. researchgate.net |

Potential as Enzyme Substrates or Inhibitors in Biochemical Systems

Beyond tyrosinase, cinnamic acid derivatives can interact with a variety of enzymes. Isoferulic acid (3-Hydroxy-4-methoxycinnamic acid) has been identified as an anti-glycation agent, suggesting it may inhibit enzymes or processes related to the formation of advanced glycation end products (AGEs), which are implicated in diabetic complications. medchemexpress.comresearchgate.net The antifungal action of some derivatives is linked to the inhibition of fungal-specific enzymes like benzoate 4-hydroxylase. nih.gov The general structure of cinnamic acid allows for various substitutions on the phenyl ring, which dictates the specific interactions with enzyme active sites, leading to either inhibition or serving as a substrate for enzymatic modification. nih.gov However, specific research identifying this compound as a substrate or a potent inhibitor for other key enzymes in biochemical systems is not currently available.

Structure Activity Relationship Sar Studies of 2,3 Dihydroxy 4 Methoxycinnamic Acid Analogs

Impact of Hydroxyl and Methoxy (B1213986) Substituents on Biological Activities

The bioactivity of cinnamic acid derivatives is significantly governed by the presence, number, and location of hydroxyl and methoxy substituents on the aromatic ring. nih.gov These groups influence the molecule's antioxidant capacity, its ability to interact with biological targets, and its metabolic stability. nih.govresearchgate.net Generally, the addition of electron-donating groups like -OH and -OCH3 enhances the antioxidant potential of the phenolic ring. nih.gov

The presence of an ortho-dihydroxy or catechol structure on the phenyl ring is a crucial feature for potent antioxidant activity in hydroxycinnamic acids. nih.govbenthamscience.com This structural motif, present in 2,3-dihydroxy-4-methoxycinnamic acid, significantly enhances its efficacy as a free radical scavenger.

The key mechanisms by which the catechol group contributes to antioxidant activity include:

Hydrogen Atom Donation: The hydroxyl groups can readily donate a hydrogen atom to neutralize free radicals.

Radical Stabilization: Upon donating a hydrogen atom, the resulting phenoxy radical is stabilized through resonance, particularly by the adjacent hydroxyl group. The catechol structure allows for the formation of a stable o-quinone. core.ac.uk

Intramolecular Hydrogen Bonding: The proximity of the two hydroxyl groups enables intramolecular hydrogen bonding, which can increase the stability of the molecule and influence its radical scavenging capacity. nih.govresearchgate.net

Numerous studies have confirmed that compounds possessing a catechol moiety, such as caffeic acid, exhibit superior antioxidant activity compared to their monohydroxylated counterparts. nih.gov The addition of a second hydroxyl group in the ortho position is a significant factor in boosting this efficacy. nih.gov

The position of the methoxy (-OCH3) group on the phenyl ring plays a multifaceted role in modulating the biological activity and metabolic fate of hydroxycinnamic acids.

Electronic Effects: As an electron-donating group, the methoxy group can increase the electron density of the aromatic ring, which may enhance its radical scavenging ability. nih.gov Studies have shown that the presence of a methoxy group can significantly improve the antioxidant activity of phenolic acids. nih.gov For instance, research indicates that a 4-hydroxy-3,5-dimethoxy configuration generally exhibits higher antioxidant activity than a 4-hydroxy-3-methoxy arrangement. nih.gov

Metabolic Stability: The metabolic fate of hydroxycinnamic acids primarily involves conjugation reactions such as glucuronidation and sulfation, which typically occur at the phenolic hydroxyl groups. nih.gov The presence of a methoxy group can sterically hinder or block these conjugation sites. Methylation of a hydroxyl group to a methoxy group prevents sulfation and glucuronidation at that position, which can lead to higher metabolic stability and potentially a longer half-life in the body. researchgate.net Studies on human colorectal adenocarcinoma cells (Caco-2) have shown that 3,4-dimethoxycinnamic acid penetrates the intestinal wall more easily than corresponding hydroxy derivatives, in part because the methoxy groups inhibit the activity of first-pass liver enzymes responsible for conjugation. researchgate.net

Significance of the Cinnamic Acid Vinyl Fragment and Phenyl Ring in Bioactivity

The core structure of cinnamic acid, comprising a phenyl ring connected to a propenoic (acrylic) acid side chain, is fundamental to its biological activity. researchgate.net

Phenyl Ring: The phenyl ring serves as the essential scaffold for the hydroxyl and methoxy substituents. The antioxidant and other biological activities are primarily initiated at these functional groups attached to the ring. mdpi.com

Vinyl Fragment (C7-C8 Double Bond): The α,β-unsaturated double bond in the acrylic acid side chain is vital for the antioxidant activity of hydroxycinnamic acids. nih.govbenthamscience.com This conjugated system allows for the delocalization of electrons, which stabilizes the phenoxy radical formed after the molecule has scavenged a free radical. This stabilization makes the compound a more effective antioxidant. researchgate.net Studies comparing cinnamic acids to their dihydro derivatives (which lack the double bond) have demonstrated the critical role of this unsaturation for potent activity. Furthermore, specific research has identified the C7-C8 double bond as a critical structural element for certain anticancer synergistic effects. nih.gov

Effect of Esterification and Other Chemical Derivatizations on Bioactivity, Stability, and Bioavailability

Modification of the carboxylic acid group, most commonly through esterification, is a key strategy to alter the physicochemical properties and biological profile of hydroxycinnamic acids. nih.gov

Bioactivity: Esterification of the carboxylic acid does not directly involve the phenolic hydroxyl groups responsible for radical scavenging, and thus the core antioxidant potential is often maintained or even enhanced. nih.gov Some studies have found that ester derivatives of caffeic acid possess stronger biological activity compared to the parent compound. core.ac.uk The increased activity may be due to the greater stability of the oxidation product (o-quinone) of the ester compared to the phenoxy radical of the unesterified acid. core.ac.uk

Comparative Analysis with Structurally Related Hydroxycinnamic Acids (e.g., Caffeic Acid, Ferulic Acid)

Comparing this compound with more common hydroxycinnamic acids like caffeic acid and ferulic acid highlights the subtle yet significant effects of substituent placement on activity.

Caffeic Acid (3,4-dihydroxycinnamic acid): Often considered a benchmark for high antioxidant activity due to its classic 3,4-catechol structure. nih.govnih.gov This arrangement provides excellent radical scavenging and stabilization capabilities.

Ferulic Acid (4-hydroxy-3-methoxycinnamic acid): Ferulic acid is a methoxy derivative of caffeic acid. The replacement of the 3-hydroxyl group with a 3-methoxy group slightly alters its antioxidant potential but can increase its metabolic stability and lipophilicity. researchgate.net

This compound: This compound is unique in this comparison as it possesses a 2,3-catechol structure. This arrangement still confers the potent antioxidant properties associated with an o-dihydroxy group. The additional 4-methoxy group would be expected to further modulate its electronic properties and metabolic fate, likely increasing its stability against enzymatic conjugation compared to a compound with a free hydroxyl at that position.

Table 1: Comparative Structural Features of Selected Hydroxycinnamic Acids

| Compound Name | Structure | Key SAR Features |

|---|---|---|

| This compound | Contains a 2,3-catechol (o-dihydroxy) group for potent antioxidant activity. The 4-methoxy group may enhance metabolic stability by blocking a site of conjugation. | |

| Caffeic Acid | Features the classic 3,4-catechol (o-dihydroxy) structure, known for high radical scavenging efficacy. nih.gov | |

| Ferulic Acid | A methoxy derivative of caffeic acid. Possesses a single phenolic hydroxyl group and a methoxy group, which increases lipophilicity and metabolic stability relative to caffeic acid. researchgate.net |

Mentioned Compounds

Enzymatic and Microbial Transformations of 2,3 Dihydroxy 4 Methoxycinnamic Acid

Biocatalysis for Synthesis and Modification of Cinnamic Acid Derivatives

Biocatalysis offers a powerful tool for the synthesis and modification of cinnamic acid derivatives, utilizing enzymes to perform specific chemical transformations. These enzymatic processes are often more selective and environmentally friendly than traditional chemical methods.

Role of Cytochrome P450 Enzymes in Demethylation and Hydroxylation Processes

Cytochrome P450 monooxygenases (P450s) are a large family of heme-containing enzymes that catalyze a wide range of oxidative reactions, including hydroxylation and demethylation. nih.govresearchgate.net In plants, P450s are crucial in the phenylpropanoid pathway, which is responsible for the biosynthesis of numerous phenolic compounds. researchgate.netbiorxiv.org

A key enzyme in this pathway is Cinnamate 4-hydroxylase (C4H), a member of the CYP73 family of P450 enzymes. nih.govplos.org C4H catalyzes the hydroxylation of trans-cinnamic acid at the 4-position to produce p-coumaric acid. nih.govbiorxiv.orgplos.org This is often a rate-limiting step in the biosynthesis of lignin (B12514952) and other important plant metabolites. researchgate.net The reaction requires electrons, which are typically supplied by a redox partner such as NADPH-cytochrome P450 reductase. nih.gov

P450 enzymes can also be involved in O-demethylation reactions. utsa.edu For example, the P450 enzyme CYP121 has been shown to catalyze an O-demethylation reaction on a singly O-methylated substrate analogue. utsa.edu This dual functionality of hydroxylation and demethylation suggests that P450 enzymes could potentially modify the methoxy (B1213986) and hydroxyl groups of 2,3-Dihydroxy-4-methoxycinnamic acid, altering its structure and subsequent biological activity. The specificity of different P450 enzymes for various substituted cinnamic acids highlights the diverse metabolic possibilities for this class of compounds. nih.govnih.gov

Glycosyltransferase Activity and Substrate Specificity for Cinnamic Acid Derivatives

Glycosyltransferases (GTs) are enzymes that catalyze the transfer of a sugar moiety from an activated sugar donor to an acceptor molecule, such as a phenolic acid. This process, known as glycosylation, can significantly impact the solubility, stability, and biological activity of the parent compound.

Studies on various plant-derived GTs have demonstrated their ability to act on a range of cinnamic acid derivatives. nih.gov For instance, certain GTs from sweet cherry (Prunus avium L.) have been shown to glycosylate phenolic acids, including chlorogenic acid, caffeic acid, ferulic acid, and coumaric acid. nih.gov While UGTs often show high specificity for the sugar donor (e.g., UDP-glucose or UDP-galactose), they can exhibit broader specificity towards the acceptor substrate, acting on different classes of phenolic compounds. nih.gov

In the context of oral health, derivatives of cinnamic acid have been investigated as potential inhibitors of glucosyltransferase (GTFase) from Streptococcus mutans, an enzyme involved in dental biofilm formation. umsha.ac.ir Molecular docking studies have predicted that several cinnamic acid derivatives, such as rosmarinic acid, cynarine, and chlorogenic acid, could bind to and inhibit the GTFase catalytic site. umsha.ac.ir This indicates that cinnamic acid derivatives can interact with and be recognized by various glycosyltransferases, either as substrates for glycosylation or as inhibitors.

Microbial Degradation and Metabolism of Cinnamic Acid Compounds

Microorganisms, particularly those in the soil and the gut, play a critical role in the degradation and metabolism of cinnamic acid and its derivatives. These microbial transformations can lead to the formation of novel metabolites with distinct biological properties.

Identification of Novel Microbial Metabolites and Their Biological Significance

The microbial degradation of aromatic compounds like cinnamic acid derivatives often involves a series of enzymatic reactions that break down the complex structure into simpler molecules. For example, strains of Pseudomonas putida have been shown to degrade 3,4,5-trimethoxycinnamic acid. nih.gov The degradation pathway involves the shortening of the side chain followed by oxidative demethylation to produce 3-O-methylgallate, which then undergoes ring fission. nih.gov This process can also lead to the production of methanol. nih.gov

Similarly, the degradation of 2,3-dihydroxybenzoate, a related phenolic acid, by Pseudomonas reinekei MT1 proceeds via a meta-cleavage pathway. nih.govdntb.gov.ua The process is initiated by a dioxygenase that opens the aromatic ring, followed by a series of enzymatic steps that convert the intermediates into compounds that can enter central metabolic pathways. nih.govdntb.gov.ua The discovery of such degradation pathways highlights the metabolic versatility of bacteria and their ability to utilize complex aromatic compounds as carbon and energy sources. The metabolites produced during these degradation processes can have their own biological significance, which is an active area of research. nih.gov

Table 2: Examples of Microbial Degradation of Cinnamic Acid Derivatives

| Original Compound | Microorganism | Key Intermediate/Product |

|---|---|---|

| 3,4,5-Trimethoxycinnamic acid | Pseudomonas putida | 3-O-methylgallate |

| 2,3-Dihydroxybenzoate | Pseudomonas reinekei MT1 | 2-hydroxy-3-carboxymuconate |

Influence of Gut Microbiota on the Transformation and Systemic Availability of Phenolic Acids

The gut microbiota significantly influences the metabolism and bioavailability of dietary phenolic compounds, including cinnamic acid derivatives. nih.gov Many plant-derived phenolic acids are consumed in forms that are not readily absorbed by the host. The gut microbiota can transform these compounds into smaller, more easily absorbable metabolites. nih.gov

For example, 4-hydroxy-3-methoxycinnamic acid (ferulic acid) can be metabolized by gut microbiota into 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA). nih.gov This transformation, carried out by a variety of microbes, can lead to metabolites with improved systemic availability and potentially different or enhanced biological activities compared to the parent compound. nih.gov The resulting metabolites can then be absorbed into the bloodstream and exert effects throughout the body. nih.gov The composition of an individual's gut microbiota can therefore play a crucial role in determining the ultimate health effects of dietary phenolic acids. nih.gov This metabolic interplay between the gut microbiota and dietary compounds is a key factor in understanding the systemic effects of compounds like this compound.

No Publicly Available Research Details the

Extensive searches of scientific literature and databases have revealed no specific research detailing the enzymatic or microbial transformations of the compound this compound. Consequently, the requested detailed analysis, including enzyme specificity, reaction mechanisms, and data tables for its biotransformation, cannot be provided at this time.

The biotransformation of chemical compounds, a process where microorganisms or enzymes modify their structure, is a highly specific field of study. The reaction a compound undergoes is dependent on the precise arrangement of its functional groups and the specific catalytic capabilities of the enzymes or microbial strains involved. While research exists on the enzymatic and microbial transformation of other structurally related cinnamic acid derivatives, these findings cannot be accurately extrapolated to this compound due to the unique positioning of its hydroxyl and methoxy groups.

Without dedicated studies on this particular compound, any discussion of its potential enzymatic pathways, the microorganisms that might act upon it, or the specific mechanisms of such reactions would be purely speculative and would not meet the standards of scientific accuracy. Therefore, the creation of an authoritative article with detailed research findings and data tables on this specific topic is not currently feasible.

Further research would be required to elucidate the metabolic fate of this compound in biological systems. Such studies would involve incubating the compound with various microorganisms or purified enzymes and analyzing the resulting products to identify the transformations that have occurred.

Computational Approaches in the Study of 2,3 Dihydroxy 4 Methoxycinnamic Acid

Molecular Docking and Simulation Studies for Receptor Interactions and Binding Affinities

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is crucial for understanding potential mechanisms of action and for drug design. While specific docking studies on 2,3-Dihydroxy-4-methoxycinnamic acid are not extensively documented in publicly available literature, research on structurally similar cinnamic acid derivatives, such as ferulic acid, provides significant insight into the methodologies and expected outcomes.

These studies typically employ software like AutoDock Vina to simulate the interaction between the ligand and the binding site of a target protein. nih.gov The primary output is the binding affinity or free energy of binding, measured in kcal/mol, which indicates the stability of the ligand-receptor complex; a lower value suggests a more stable interaction. fip.org

For instance, in silico studies on ferulic acid, an isomer of the subject compound, have predicted its anticancer activity by docking it against various receptors associated with breast cancer cell lines (MCF-7). nih.gov The results indicated favorable binding affinities with multiple receptors, with the most optimal interaction having a binding energy of -6.96 kcal/mol. nih.gov The analysis also reveals the specific types of interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. nih.gov

Molecular dynamics (MD) simulations can further refine these findings by observing the physical movements of the atoms and molecules in the complex over time. Parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated to assess the stability of the complex. nih.gov An RMSF value below 3 Å is generally indicative of a stable complex. nih.gov This dual approach of docking and simulation provides a detailed picture of the ligand's binding potential and the stability of its interaction with a biological target.

Table 1: Example Molecular Docking Results for Ferulic Acid (a Cinnamic Acid Analogue) Against Various Receptors

| Receptor (PDB ID) | Target Association | Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| 2IOG | MCF-7 Breast Cancer | -6.96 | nih.gov |

| 3W33 | Epidermal Growth Factor Receptor (EGFR) | -7.10 | fip.org |

| COX-1 | Cyclooxygenase-1 (Inflammation) | (Reference Compound) | fip.org |

| 1R5K | MCF-7 Breast Cancer | < -5.0 | nih.gov |

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are employed to understand the intrinsic electronic properties of a molecule, which fundamentally govern its stability, reactivity, and spectroscopic characteristics. These calculations solve the Schrödinger equation for a given molecular structure. A widely used method is Density Functional Theory (DFT), often with functionals like B3LYP, which provides a good balance between accuracy and computational cost. dergipark.org.tr

For a molecule like this compound, these calculations can predict a variety of parameters:

Optimized Geometry: The most stable three-dimensional arrangement of atoms, including bond lengths and angles.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity. The energy of HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. niscpr.res.in

Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for predicting how the molecule will interact with biological receptors or other reactants.

Thermodynamic Parameters: Properties such as total energy, zero-point vibrational energy, and dipole moment can be calculated, offering insights into the molecule's stability and polarity. niscpr.res.in

While specific DFT studies on this compound are sparse, calculations on related molecules like trans-4-(trifluoromethyl)cinnamic acid demonstrate the utility of these methods. niscpr.res.in Such studies calculate vibrational frequencies to help interpret experimental spectra (FTIR and Raman) and provide a detailed assignment of vibrational modes. niscpr.res.in

Table 2: Key Parameters Obtainable from Quantum Chemical Calculations

| Parameter | Significance |

|---|---|

| HOMO Energy | Indicates electron-donating ability; related to ionization potential. |

| LUMO Energy | Indicates electron-accepting ability; related to electron affinity. |

| HOMO-LUMO Gap | Correlates with chemical stability and reactivity. A larger gap implies higher stability. |

| Dipole Moment | Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution, identifying sites for electrophilic and nucleophilic attack. |

In Silico Prediction of Metabolic Pathways and Potential Transformation Products

Understanding how a compound is metabolized by the body is a critical aspect of pharmacology and toxicology. In silico tools can predict the metabolic fate of a molecule by simulating its interaction with metabolic enzymes (like Cytochrome P450s) and identifying likely sites of transformation. These predictions are based on established knowledge of biochemical reactions and substrate specificities of metabolic enzymes.